molecular formula C11H10N2OS B13028589 (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one

(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one

Cat. No.: B13028589
M. Wt: 218.28 g/mol
InChI Key: XJMCFPFYTLBUQH-MWLCHTKSSA-N
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Description

(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[320]hept-2-en-7-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the benzyl and thia groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. This includes its use as a lead compound for drug development, targeting specific diseases or conditions.

Industry

In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique properties could lead to innovations in various industrial applications.

Mechanism of Action

The mechanism of action of (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one include other bicyclic structures with thia and diaza groups. Examples include:

  • (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]heptane
  • (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-one

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

(1R,5R)-3-benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one

InChI

InChI=1S/C11H10N2OS/c14-10-9-11(13-10)15-8(12-9)6-7-4-2-1-3-5-7/h1-5,9,11H,6H2,(H,13,14)/t9-,11-/m1/s1

InChI Key

XJMCFPFYTLBUQH-MWLCHTKSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=N[C@H]3[C@@H](S2)NC3=O

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3C(S2)NC3=O

Origin of Product

United States

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